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Introduction

Flonoltinib maleate is an orally bioavailable, potent dual inhibitor of Janus-associated kinase 2

(JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism involves preventing the

activation of the JAK/STAT signaling pathway and FLT3-mediated signaling, which are critical in

the pathogenesis of various hematological malignancies, including myeloproliferative

neoplasms (MPNs) and acute myeloid leukemia (AML).[2][3] Preclinical evaluation in murine

models is a critical step to determine the efficacy, safety, and

pharmacokinetic/pharmacodynamic profile of Flonoltinib maleate before clinical trials. These

application notes provide detailed protocols for establishing and utilizing murine xenograft

models to test the in vivo activity of this compound.

Mechanism of Action

Flonoltinib maleate selectively targets JAK2 and FLT3. Hyperactivation of JAK2, often due to

the JAK2V617F mutation, is a key driver of MPNs.[2] Flonoltinib maleate uniquely binds to the

pseudokinase (JH2) domain of JAK2, a distinct allosteric mechanism that contributes to its high

selectivity.[2] This inhibition blocks the downstream phosphorylation of STAT3 and STAT5,

leading to reduced cell proliferation and induction of apoptosis. Its activity against FLT3, a

receptor tyrosine kinase often mutated in AML, provides a strong rationale for its investigation

in this disease context as well.[1]
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Caption: Flonoltinib maleate signaling pathway inhibition.

Quantitative Data Summary
Preclinical studies have demonstrated the potent in vivo efficacy of Flonoltinib maleate in

various murine models. The data below is summarized from key studies for easy comparison.

Table 1: In Vivo Efficacy of Flonoltinib Maleate in a Ba/F3-JAK2V617F Murine Model
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Treatment
Group

Dose
(mg/kg)

Administrat
ion

Median
Survival
(days)

Spleen
Weight (g)

Reference

Vehicle - p.o., bid 23 1.2 ± 0.2 [4][5]

Flonoltinib

Maleate
15 p.o., bid 30 0.6 ± 0.1 [4][5]

Flonoltinib

Maleate
30 p.o., bid 30 0.4 ± 0.1 [4][5]

Fedratinib 30 p.o., bid 31 0.5 ± 0.1 [4][5]

Data from mice inoculated with Ba/F3-JAK2V617F-GFP cells and treated for 22 days.[4][5]

Table 2: In Vivo Efficacy in a Ba/F3-EPOR-JAK2V617F Murine Model

Treatment
Group

Dose
(mg/kg)

Administrat
ion

Median
Survival
(days)

White
Blood Cell
Count
(109/L)

Reference

Vehicle - p.o., bid 11 350 ± 50 [5]

Flonoltinib

Maleate
15 p.o., bid 18 150 ± 30 [5]

Flonoltinib

Maleate
30 p.o., bid 20 80 ± 20 [5]

Flonoltinib

Maleate
45 p.o., bid 21 50 ± 15 [5]

Fedratinib 30 p.o., bid 19 100 ± 25 [5]

Data from a more aggressive MPN model treated for 16 days.[5]

Table 3: In Vitro Inhibitory Activity of Flonoltinib Maleate
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Target Kinase IC50 (nM) Reference

JAK2 0.7 [1]

FLT3 4 [1]

JAK1 26 [1]

| JAK3 | 39 |[1] |

Experimental Workflow and Protocols
A typical in vivo study workflow involves several key stages, from model selection and

establishment to treatment and endpoint analysis.
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Phase 1: Model Setup

Phase 2: Treatment & Monitoring

Phase 3: Endpoint Analysis
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Caption: General experimental workflow for in vivo testing.
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Protocol 1: Cell Line-Derived Xenograft (CDX) Model for
Myeloproliferative Neoplasms (MPN)
This protocol is based on established methods for evaluating JAK2 inhibitors in vivo.[4][5]

1. Materials and Reagents:

Cell Line: Ba/F3-JAK2V617F-GFP cells.

Animals: 6-8 week old female BALB/c-nude mice.

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's

Balanced Salt Solution (HBSS).

Test Article: Flonoltinib maleate, vehicle control (e.g., 0.5% methylcellulose), positive

control (e.g., Fedratinib).

2. Procedure:

Cell Culture: Culture Ba/F3-JAK2V617F-GFP cells in RPMI-1640 supplemented with 10%

FBS and 1% Penicillin-Streptomycin.

Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.

Cell Preparation & Injection:

Harvest cells during the logarithmic growth phase.

Wash cells twice with sterile HBSS and resuspend to a final concentration of 15 x 106

cells/mL.

Inject 200 µL of the cell suspension (3.0 x 106 cells) intravenously (i.v.) via the tail vein into

each mouse.

Randomization and Treatment:

Three days post-injection, randomize mice into treatment groups (n=7-10 per group).
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Prepare Flonoltinib maleate and control articles at the desired concentrations (e.g., 15

mg/kg, 30 mg/kg).

Administer treatment orally (p.o.) twice daily (bid) for the duration of the study (e.g., 22

days).

Monitoring and Endpoints:

Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

Record survival data to generate Kaplan-Meier curves.

At the end of the treatment period, euthanize a subset of mice (n=6) from each group.

Measure and weigh the spleens.

Collect blood for Complete Blood Count (CBC) analysis.

Collect tissues (spleen, bone marrow) for histology and pharmacodynamic analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model for
Acute Myeloid Leukemia (AML)
This protocol is a general guideline for establishing AML PDX models, which are highly relevant

for testing dual JAK2/FLT3 inhibitors.[6][7]

1. Materials and Reagents:

Patient Samples: Mononuclear cells isolated from bone marrow or peripheral blood of AML

patients.

Animals: 6-8 week old highly immunodeficient mice (e.g., NOD.Cg-Prkdcscid

Il2rgtm1Wjl/SzJ, or NSG™ mice). NSG-SGM3 mice, which express human cytokines, can

enhance engraftment.[6]

Reagents: HBSS, Ficoll-Paque, appropriate human cell culture media.

Test Article: Flonoltinib maleate and vehicle control.
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2. Procedure:

Animal Preparation: Sub-lethally irradiate mice (e.g., 250 cGy) 24 hours prior to cell injection

to facilitate engraftment.

Cell Preparation and Injection:

Thaw or freshly isolate primary AML cells.

Resuspend cells in sterile HBSS or PBS.

Inject 1-10 x 106 cells intravenously into each irradiated mouse.

Engraftment Monitoring:

Beginning 4-6 weeks post-injection, monitor for engraftment by analyzing peripheral blood

for the presence of human CD45+ cells via flow cytometry.

Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize

mice into treatment groups.

Treatment and Monitoring:

Administer Flonoltinib maleate or vehicle as described in Protocol 1.

Monitor animal health and peripheral blood chimerism weekly.

Endpoint Analysis:

The primary endpoint is typically survival.

At termination, collect bone marrow, spleen, and peripheral blood to assess leukemic

burden (percentage of hCD45+ cells) by flow cytometry and histology.

Protocol 3: Pharmacodynamic (PD) Assessment by
Western Blot
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This protocol assesses target engagement by measuring the phosphorylation status of

downstream effectors like STAT3 and STAT5.[5]

1. Materials and Reagents:

Samples: Spleen or bone marrow tissues collected from treated and control mice.

Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein

quantification assay (e.g., BCA), primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-

STAT5, anti-STAT5), HRP-conjugated secondary antibodies, ECL substrate.

2. Procedure:

Protein Extraction:

Homogenize snap-frozen tissue samples in ice-cold RIPA buffer containing protease and

phosphatase inhibitors.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blot:

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection:

Wash the membrane again and apply ECL substrate.

Visualize protein bands using a chemiluminescence imaging system.

Quantify band intensity to determine the ratio of phosphorylated protein to total protein. A

reduction in this ratio in Flonoltinib-treated samples indicates effective target inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. pvreporter.com [pvreporter.com]

3. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of
JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of
JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

7. wjgnet.com [wjgnet.com]

To cite this document: BenchChem. [Application Notes: In Vivo Evaluation of Flonoltinib
Maleate in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13838645#murine-models-for-in-vivo-testing-of-
flonoltinib-maleate]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13838645?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/flonoltinib-maleate.html
https://www.pvreporter.com/preclinical-studies-of-flonoltinib-maleate-novel-jak2-flt3-inhibitor-treatment-for-mpns/
https://pubmed.ncbi.nlm.nih.gov/35256594/
https://pubmed.ncbi.nlm.nih.gov/35256594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.jax.org/jax-mice-and-services/preclinical-research-services/oncology-services/pdx-tumors/aml
https://www.wjgnet.com/1948-0210/full/v10/i6/57.htm
https://www.benchchem.com/product/b13838645#murine-models-for-in-vivo-testing-of-flonoltinib-maleate
https://www.benchchem.com/product/b13838645#murine-models-for-in-vivo-testing-of-flonoltinib-maleate
https://www.benchchem.com/product/b13838645#murine-models-for-in-vivo-testing-of-flonoltinib-maleate
https://www.benchchem.com/product/b13838645#murine-models-for-in-vivo-testing-of-flonoltinib-maleate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13838645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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